5-Fluoro-3-(methylthio)-1H-indole
Overview
Description
5-Fluoro-3-(methylthio)-1H-indole is a fluorinated indole derivative Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-(methylthio)-1H-indole typically involves the introduction of the fluorine and methylthio groups into the indole core. One common method is the nucleophilic substitution reaction where a suitable indole precursor is reacted with a fluorinating agent and a methylthiolating agent under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper complexes to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps like purification through recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-(methylthio)-1H-indole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the fluorine or methylthio groups under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium or copper catalysts.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of de-fluorinated or de-methylthiolated indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
5-Fluoro-3-(methylthio)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other fluorinated compounds.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-(methylthio)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or electrostatic interactions. The methylthio group can also contribute to the compound’s overall hydrophobicity, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-oxindole: Another fluorinated indole derivative with potential biological activities.
5-Fluoroindole: A simpler fluorinated indole without the methylthio group.
3-Methylthioindole: An indole derivative with only the methylthio group.
Uniqueness
5-Fluoro-3-(methylthio)-1H-indole is unique due to the presence of both the fluorine and methylthio groups, which can significantly alter its chemical and biological properties compared to other similar compounds. This dual modification can enhance its potential as a versatile compound for various scientific research applications.
Properties
IUPAC Name |
5-fluoro-3-methylsulfanyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNS/c1-12-9-5-11-8-3-2-6(10)4-7(8)9/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEILBDIULYHZDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CNC2=C1C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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